4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine
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Overview
Description
4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a phenoxy group linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the phenoxy and pyridine groups.
2-(4-Benzylphenoxy)morpholine: Lacks the pyridine group.
4-(Pyridin-2-ylmethyl)morpholine: Lacks the benzyl and phenoxy groups.
Uniqueness
4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
55065-60-6 |
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Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-benzyl-2-[[4-(pyridin-2-ylmethyl)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C24H26N2O2/c1-2-6-21(7-3-1)17-26-14-15-27-24(18-26)19-28-23-11-9-20(10-12-23)16-22-8-4-5-13-25-22/h1-13,24H,14-19H2 |
InChI Key |
DMVZWMZZSIHZGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)COC3=CC=C(C=C3)CC4=CC=CC=N4 |
Origin of Product |
United States |
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